molecular formula C14H16O4 B13104149 1-(3-Methoxyphenyl)-3-oxocyclohexanecarboxylic acid

1-(3-Methoxyphenyl)-3-oxocyclohexanecarboxylic acid

Cat. No.: B13104149
M. Wt: 248.27 g/mol
InChI Key: FSYSJZGGADZXHG-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-oxocyclohexanecarboxylic acid is an organic compound that features a methoxyphenyl group attached to a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-oxocyclohexanecarboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-methoxybenzaldehyde with cyclohexanone in the presence of a base, followed by oxidation to form the desired carboxylic acid. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted aromatic compounds.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-oxocyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in its boronic acid moiety.

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Contains a similar aromatic ring with a methoxy group but has a different carboxylic acid structure.

Uniqueness

1-(3-Methoxyphenyl)-3-oxocyclohexanecarboxylic acid is unique due to its combination of a methoxyphenyl group with a cyclohexanecarboxylic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H16O4/c1-18-12-6-2-4-10(8-12)14(13(16)17)7-3-5-11(15)9-14/h2,4,6,8H,3,5,7,9H2,1H3,(H,16,17)

InChI Key

FSYSJZGGADZXHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCC(=O)C2)C(=O)O

Origin of Product

United States

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